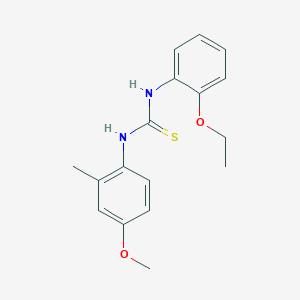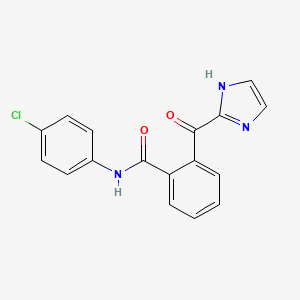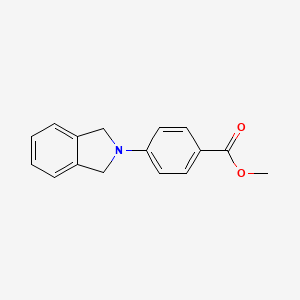
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea, also known as EMPTU, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives, which have been found to exhibit various biological activities. EMPTU has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit inflammation, and induce apoptosis in cancer cells. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea. One potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential as a chemopreventive agent for the prevention of cancer. Further studies are also needed to elucidate the mechanism of action of this compound and to explore its potential therapeutic applications in vivo.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with 4-methoxy-2-methylbenzoyl isothiocyanate in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
In addition, this compound has been shown to possess potent anticancer properties. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-4-21-16-8-6-5-7-15(16)19-17(22)18-14-10-9-13(20-3)11-12(14)2/h5-11H,4H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONZBKYJMUKVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)




![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![4-(2-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5761398.png)
![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)


